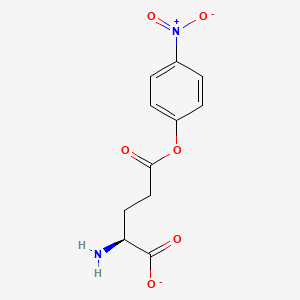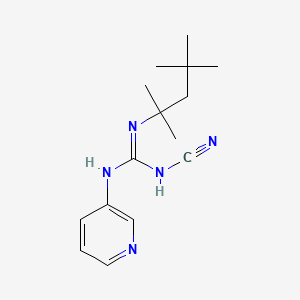
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- is a complex organic compound that belongs to the guanidine family. Compounds in this family are known for their strong basicity and are often used in various chemical and biological applications. This particular compound features a cyano group, a tetramethylbutyl group, and a pyridyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, alkyl halides, and cyanamide. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction temperatures, pressures, and times. Purification steps might include crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the pyridyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, metal catalysts like palladium or platinum.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May act as an enzyme inhibitor or a ligand for studying protein interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- would involve its interaction with molecular targets such as enzymes or receptors. The cyano group and pyridyl ring might play crucial roles in binding to these targets, affecting their activity and function. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Guanidine derivatives: Other compounds in the guanidine family with different substituents.
Pyridyl compounds: Compounds featuring the pyridyl group, such as pyridine or nicotinamide.
Cyano compounds: Compounds with a cyano group, like acetonitrile or cyanamide.
Uniqueness
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
60560-08-9 |
|---|---|
Fórmula molecular |
C15H23N5 |
Peso molecular |
273.38 g/mol |
Nombre IUPAC |
1-cyano-3-pyridin-3-yl-2-(2,4,4-trimethylpentan-2-yl)guanidine |
InChI |
InChI=1S/C15H23N5/c1-14(2,3)10-15(4,5)20-13(18-11-16)19-12-7-6-8-17-9-12/h6-9H,10H2,1-5H3,(H2,18,19,20) |
Clave InChI |
HXIURYONZFKTDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)N=C(NC#N)NC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
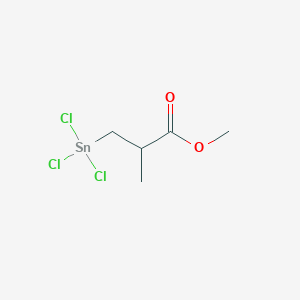
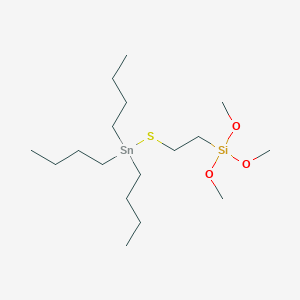
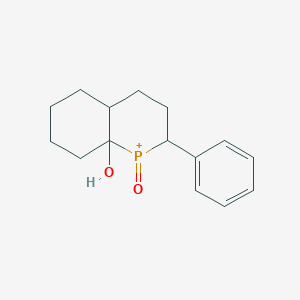

![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)

mercury](/img/structure/B14615352.png)
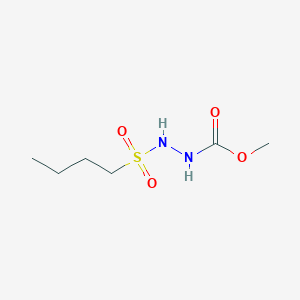
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
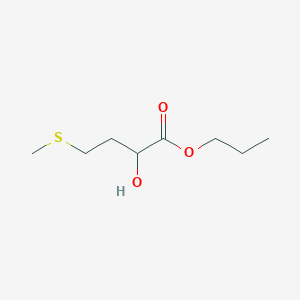
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
